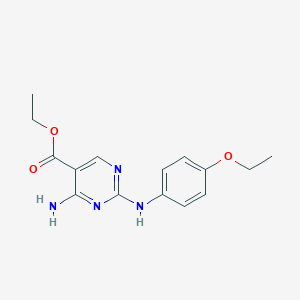![molecular formula C16H13N5O2S B276434 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276434.png)
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins that are involved in inflammation, tumor growth, and microbial infections. It also has the ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases.
Biochemical and Physiological Effects
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It also has the ability to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes and proteins, which makes it a useful tool for studying their functions. It also has the ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to develop more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the toxicity and safety of this compound for use in humans.
Méthodes De Synthèse
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 3,5-dimethoxybenzaldehyde, 2-amino-3-cyanopyridine, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H13N5O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
6-(3,5-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-11-7-10(8-12(9-11)23-2)15-20-21-14(18-19-16(21)24-15)13-5-3-4-6-17-13/h3-9H,1-2H3 |
Clé InChI |
ONBOJUVGPIZYOV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]acetamide](/img/structure/B276351.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B276354.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276355.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)
![N-[5-cyano-2-(4-methyl-1-piperidinyl)-4-pyrimidinyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B276358.png)
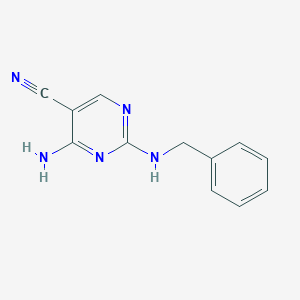
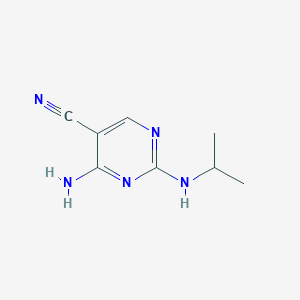
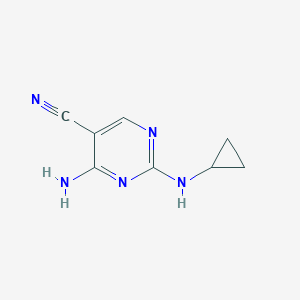
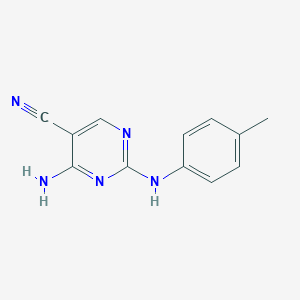
![2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B276368.png)
